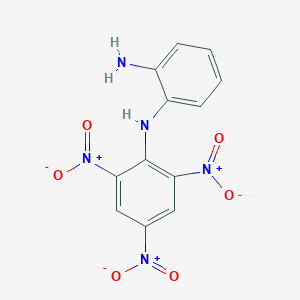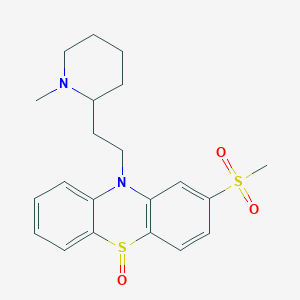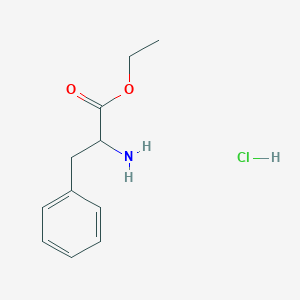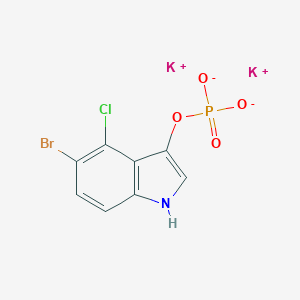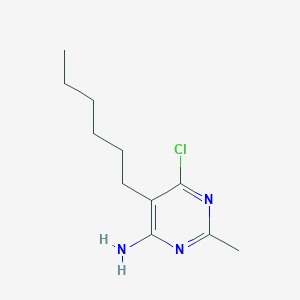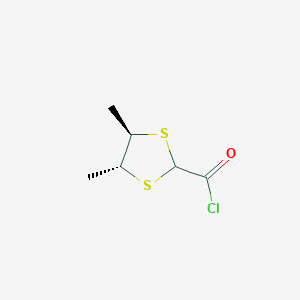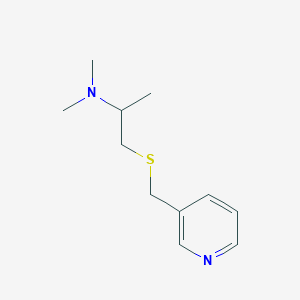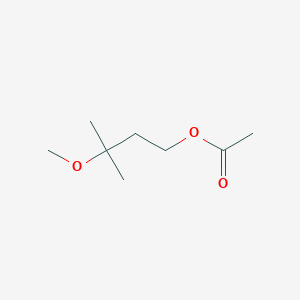
4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide, also known as metolazone, is a diuretic drug that is commonly used to treat hypertension and edema. It belongs to the thiazide-like diuretic class of drugs and works by inhibiting the sodium-chloride symporter in the renal tubules, leading to increased excretion of sodium and water.
Mecanismo De Acción
Metolazone works by inhibiting the sodium-chloride symporter in the renal tubules, leading to increased excretion of sodium and water. This results in a decrease in blood volume and a reduction in blood pressure. Metolazone also has a vasodilatory effect, which further contributes to its antihypertensive action.
Efectos Bioquímicos Y Fisiológicos
Metolazone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the excretion of sodium, chloride, and water, while decreasing the excretion of potassium. Metolazone has also been shown to increase the excretion of uric acid, which may be beneficial in the treatment of gout. In addition, 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide has been shown to have a positive effect on lipid metabolism, with some studies suggesting that it may reduce serum cholesterol levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Metolazone has a number of advantages for use in lab experiments. It is relatively inexpensive and widely available, making it a cost-effective option for researchers. In addition, 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide has a well-established safety profile, with few reported adverse effects. However, 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide also has some limitations for lab experiments. It has a relatively short half-life, which may limit its usefulness for longer-term studies. In addition, 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide may interact with other drugs, which could complicate experimental design.
Direcciones Futuras
There are several potential future directions for research on 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide. One area of interest is the use of 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide in combination with other diuretics, such as furosemide, for the treatment of hypertension and edema. Another area of interest is the potential use of 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide in the treatment of heart failure, chronic kidney disease, and diabetes. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide, particularly with regard to lipid metabolism and its potential role in the treatment of gout.
Métodos De Síntesis
The synthesis of 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide involves the reaction of 2-amino-4-methylbenzenesulfonamide with ethylene oxide to form 2-hydroxyethyl-2-amino-4-methylbenzenesulfonamide. This compound is then reacted with sulfuric acid and nitric acid to form 4-methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide.
Aplicaciones Científicas De Investigación
Metolazone has been extensively studied for its therapeutic effects in the treatment of hypertension and edema. It has also been investigated for its potential use in the treatment of heart failure, chronic kidney disease, and diabetes. In addition, 4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide has been shown to have a synergistic effect when used in combination with other diuretics, such as furosemide.
Propiedades
Número CAS |
109902-09-2 |
|---|---|
Nombre del producto |
4-Methyl-3-(2-hydroxyethylamino)-4H-1,2,4-benzothiadiazin-1,1-dioxide |
Fórmula molecular |
C10H13N3O3S |
Peso molecular |
255.3 g/mol |
Nombre IUPAC |
2-[(4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-ylidene)amino]ethanol |
InChI |
InChI=1S/C10H13N3O3S/c1-13-8-4-2-3-5-9(8)17(15,16)12-10(13)11-6-7-14/h2-5,14H,6-7H2,1H3,(H,11,12) |
Clave InChI |
WLOQQPVPKLIXRG-UHFFFAOYSA-N |
SMILES isomérico |
CN1C2=CC=CC=C2S(=O)(=O)N=C1NCCO |
SMILES |
CN1C2=CC=CC=C2S(=O)(=O)NC1=NCCO |
SMILES canónico |
CN1C2=CC=CC=C2S(=O)(=O)N=C1NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



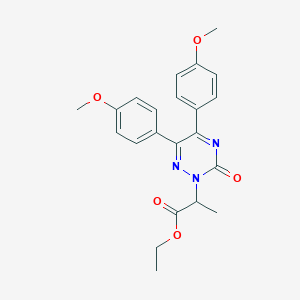
![4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine](/img/structure/B12869.png)
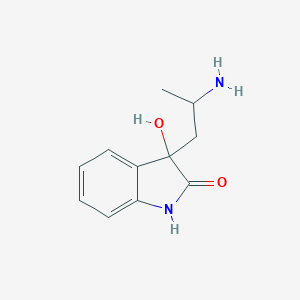
![2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI)](/img/structure/B12873.png)

